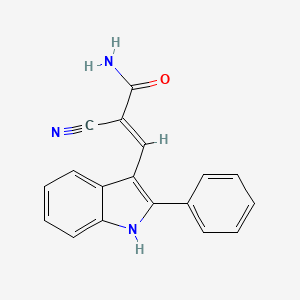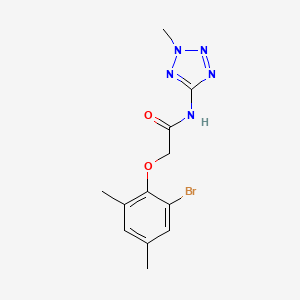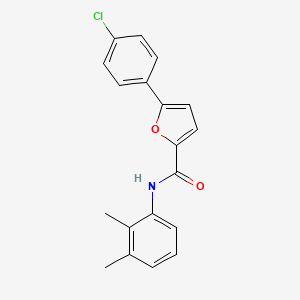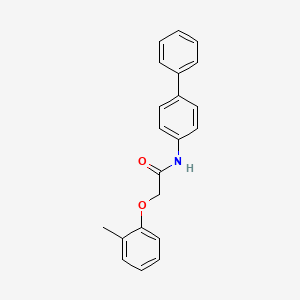
4-fluoro-N-4-morpholinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-4-morpholinylbenzenesulfonamide, also known as F4-MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. F4-MBSA is a sulfonamide derivative that has a morpholine ring attached to the benzene ring, and a fluorine atom attached to the para position of the benzene ring.
科学的研究の応用
4-fluoro-N-4-morpholinylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 4-fluoro-N-4-morpholinylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes such as cell growth, cell division, and inflammation. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase and COX-2, which are enzymes that are involved in various cellular processes such as cell growth, cell division, and inflammation. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, and it also has the potential to reduce tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-4-morpholinylbenzenesulfonamide is that it is a relatively simple compound to synthesize, and it can be easily modified to generate analogs with improved properties. Another advantage of this compound is that it has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes. However, one of the limitations of this compound is that it has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-fluoro-N-4-morpholinylbenzenesulfonamide. One direction is to develop new analogs of this compound with improved properties such as increased solubility, selectivity, and potency. Another direction is to study the mechanism of action of this compound in more detail, and to identify new targets for its inhibition. Additionally, this compound can be used as a tool to study the structure and function of various proteins and enzymes, which can lead to the development of new drugs with improved efficacy and safety profiles. Finally, this compound can be used in combination with other drugs to enhance their therapeutic effects.
合成法
The synthesis of 4-fluoro-N-4-morpholinylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of 4-fluoronitrobenzene with morpholine to form 4-fluoro-N-4-nitrophenylmorpholine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst. The resulting 4-fluoro-N-4-aminophenylmorpholine is then reacted with sulfamic acid to form this compound.
特性
IUPAC Name |
4-fluoro-N-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLZGLNUTZHMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)



![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)